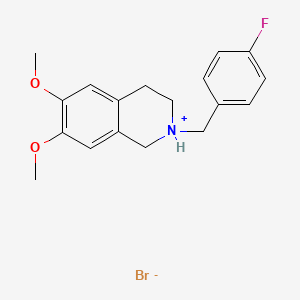
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine is an organic compound known for its vibrant color and complex structure. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is often used in dye chemistry due to its ability to produce vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form p-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N-ethyl-N-phenylbenzylamine under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-Ethyl-N-(p-((p-aminophenyl)azo)phenyl)benzylamine.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The pathways involved include electron transfer and binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)amine
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)ethylamine
- N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)propylamine
Uniqueness
N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
3025-78-3 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C21H20N4O2/c1-2-24(16-17-6-4-3-5-7-17)20-12-8-18(9-13-20)22-23-19-10-14-21(15-11-19)25(26)27/h3-15H,2,16H2,1H3 |
InChI Key |
UTUZCERLQWINGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


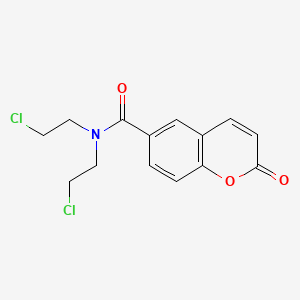
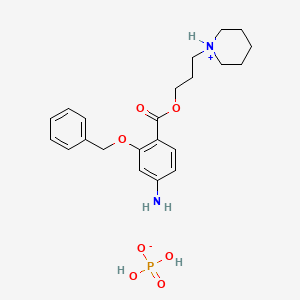
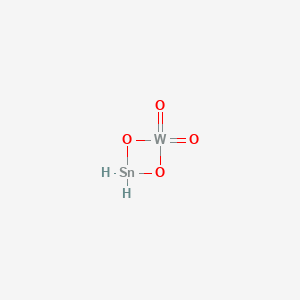
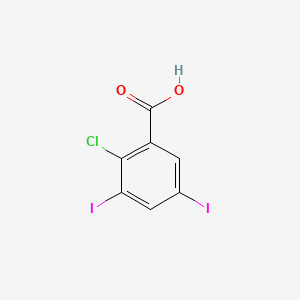
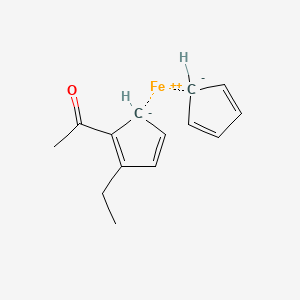
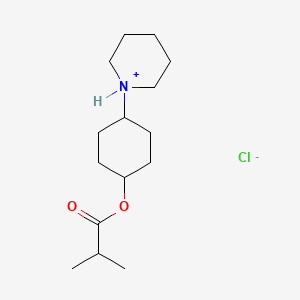
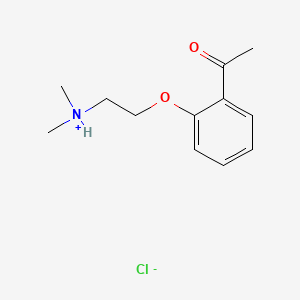

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)



